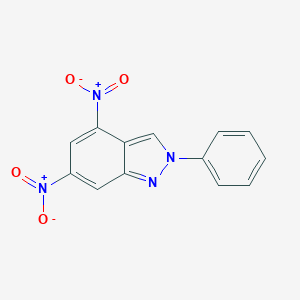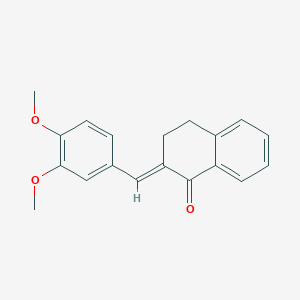
2-(3,4-Dimethoxy benzylidene)-1-tetralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxy benzylidene)-1-tetralone, commonly known as DMT, is a chemical compound that belongs to the class of tetralones. It is widely used in scientific research due to its unique biochemical and physiological effects. DMT is synthesized using various methods, and its mechanism of action is still not fully understood.
Wirkmechanismus
The exact mechanism of action of DMT is still not fully understood. However, it is believed to work by binding to the serotonin 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in altered perception, mood, and thought processes.
Biochemische Und Physiologische Effekte
DMT has been shown to produce a range of biochemical and physiological effects. It has been reported to induce altered states of consciousness, including mystical experiences and ego dissolution. DMT has also been shown to increase heart rate and blood pressure, and to cause dilation of the pupils. In addition, it has been reported to have neuroprotective and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMT has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-characterized. DMT can be administered via various routes, including intravenous, intramuscular, and inhalation. However, there are also limitations to its use. DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, its psychedelic effects can be difficult to measure objectively.
Zukünftige Richtungen
There are several future directions for research on DMT. One area of interest is its potential therapeutic uses in treating mental disorders such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying its effects on consciousness and perception. Additionally, there is a need for more research on the safety and long-term effects of DMT use.
Synthesemethoden
DMT can be synthesized using various methods. One of the commonly used methods is the condensation of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base and a catalytic amount of acid. The resulting product is then reduced to DMT using sodium borohydride. Other methods include the use of palladium catalysts, microwave irradiation, and electrochemical methods.
Wissenschaftliche Forschungsanwendungen
DMT is widely used in scientific research due to its unique properties. It has been shown to have a strong affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. DMT has been used to study the effects of psychedelics on the brain, and its potential therapeutic uses in treating various mental disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
130689-14-4 |
|---|---|
Produktname |
2-(3,4-Dimethoxy benzylidene)-1-tetralone |
Molekularformel |
C19H18O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O3/c1-21-17-10-7-13(12-18(17)22-2)11-15-9-8-14-5-3-4-6-16(14)19(15)20/h3-7,10-12H,8-9H2,1-2H3/b15-11+ |
InChI-Schlüssel |
GAWLBBIQPOSEMR-RVDMUPIBSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
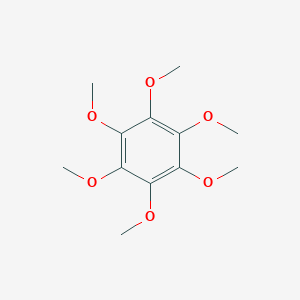
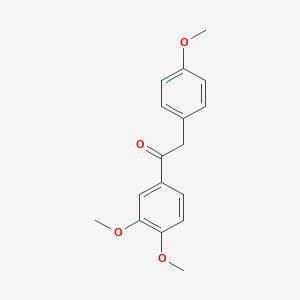
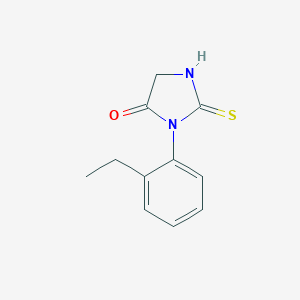
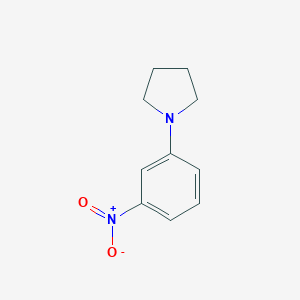
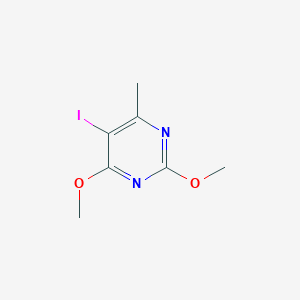
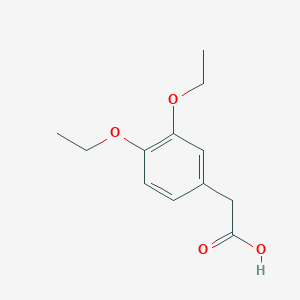
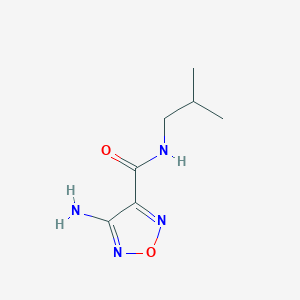
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
